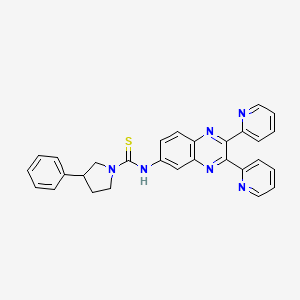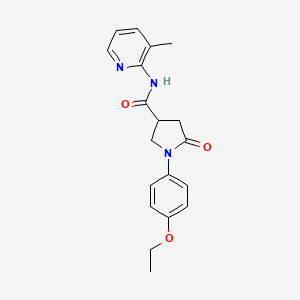![molecular formula C26H28N4O4 B4008929 2-nitro-5-[4-(phenoxyacetyl)-1-piperazinyl]-N-(2-phenylethyl)aniline](/img/structure/B4008929.png)
2-nitro-5-[4-(phenoxyacetyl)-1-piperazinyl]-N-(2-phenylethyl)aniline
説明
Synthesis Analysis
The synthesis of related nitrogen-containing heterocyclic compounds often involves complex reactions that include the formation of intermediates such as anilino compounds and the cyclization of nitropyridines. For example, the synthesis of 10H-pyrido [3, 2-b] [1, 4] benzoxazine derivatives, which share a similar synthetic complexity with 2-nitro-5-[4-(phenoxyacetyl)-1-piperazinyl]-N-(2-phenylethyl)aniline, showcases the challenges and innovative approaches in synthesizing such complex molecules (Ito & Hamada, 1978).
Molecular Structure Analysis
Structural characterization and analysis of such compounds are critical. X-ray crystallography, alongside Hirshfeld and DFT calculations, provide insight into the molecular structure, highlighting intermolecular interactions and confirming the regiochemical structure through the analysis of derivatives incorporating pyrazole/piperidine/aniline moieties (Shawish et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of anilines and related compounds are influenced by their functional groups. Studies on the reactions of anilino compounds with nitroaryl phenyl ethers in methanol have shown that these reactions are general-base catalysed, highlighting the significance of the nitro group and the aromatic system in dictating the chemical behavior of such compounds (Emokpae et al., 1990).
Physical Properties Analysis
Physical properties such as crystalline structure and hydrogen bonding patterns are crucial for understanding the stability and reactivity of these compounds. The study of N-(2-phenylethyl)nitroaniline derivatives has shed light on the importance of intramolecular N-H...O hydrogen bonding and the impact of molecular conformation on the physical properties (Wade et al., 2013).
Chemical Properties Analysis
The chemical properties of 2-nitro-5-[4-(phenoxyacetyl)-1-piperazinyl]-N-(2-phenylethyl)aniline and related compounds are influenced by their ability to undergo various reactions, including nucleophilic substitution and cyclization reactions, which are pivotal for their reactivity and potential applications. The behavior of related compounds toward carbon nucleophiles, for example, reveals interesting routes to nicotinonitriles and tetrahydropyridine-3-carbonitrile, demonstrating the versatility and reactivity of these nitrogen-containing heterocycles (Al-Omran et al., 2013).
特性
IUPAC Name |
1-[4-[4-nitro-3-(2-phenylethylamino)phenyl]piperazin-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4/c31-26(20-34-23-9-5-2-6-10-23)29-17-15-28(16-18-29)22-11-12-25(30(32)33)24(19-22)27-14-13-21-7-3-1-4-8-21/h1-12,19,27H,13-18,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLIGCSKSDAHLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCC3=CC=CC=C3)C(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4008848.png)
![5-phenyl-3,4,5-triazatetracyclo[5.5.1.0~2,6~.0~8,12~]trideca-3,9-diene](/img/structure/B4008853.png)

![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4008866.png)
![methyl 2-cyclopentyl-3-[(4-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B4008873.png)
![4-[3-chloro-4-(1H-imidazol-1-yl)phenyl]-4H-1,2,4-triazole](/img/structure/B4008890.png)
![3-{[3-(2-furyl)acryloyl]amino}-N-(3-hydroxyphenyl)benzamide](/img/structure/B4008892.png)
![1-{[6-(3-methyl-1-piperidinyl)-3-pyridinyl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B4008911.png)
![2-[1-carboxy-3-(methylthio)propyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4008916.png)

![2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4008939.png)
![N-(3-acetylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4008947.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(3-nitrophenyl)-3-phenylpropanamide](/img/structure/B4008954.png)
